molecular formula C18H13NO3 B2819525 2-(indoline-1-carbonyl)-4H-chromen-4-one CAS No. 361166-59-8

2-(indoline-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2819525
CAS No.: 361166-59-8
M. Wt: 291.306
InChI Key: UZPCADRISSAZGT-UHFFFAOYSA-N
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Description

“2-(indoline-1-carbonyl)-4H-chromen-4-one” is a complex organic compound that contains an indoline group and a chromenone group. Indoline is a heterocyclic compound, while chromenone is a derivative of chromene with a carbonyl group .


Synthesis Analysis

While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through multi-step organic reactions. For instance, the reaction of triethyl methanetricarboxylate with indoline can lead to the formation of a compound with an indoline-1-carbonyl group .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be planar due to the presence of the indoline and chromenone groups. The carbonyl group is likely to be coplanar with the plane of the bicycle .

Scientific Research Applications

Green Catalysis and Synthesis

  • Ammonia-Doped Polyaniline–Graphitic Carbon Nitride Nanocomposite as a Catalyst : Bahuguna et al. (2018) developed an ammonia-doped polyaniline with graphitic carbon nitride nanocomposite to catalyze the synthesis of bioactive indole-substituted 4H-chromenes. This work highlights the importance of sustainable and environmentally friendly catalysis processes for synthesizing medicinally significant compounds, demonstrating high atom economy and low environmental impact (Bahuguna, Choudhary, Chhabra, & Krishnan, 2018).

Molecular Probes for Biological Applications

  • Thiol-Chromene "Click" Reaction for NIR Visualization : Yang et al. (2019) explored a thiol-chromene "click" reaction to develop a NIR fluorescent probe for visualizing thiol flux in living cells and mice. This study demonstrates the application of chromene derivatives in creating sensitive and specific molecular probes for studying physiological and pathological processes (Yang, Zhou, Jin, Zhou, Liu, Li, Huo, Li, & Yin, 2019).

Advanced Material Synthesis

  • New Photochromic Indoline Spiropyrans : Pugachev et al. (2019) synthesized new indoline spiropyrans with cationic substituents in the 2H-chromene moiety, analyzing their spectral and photochromic properties. The introduction of cationic substituents significantly increased the photoinduced isomer's lifetime, suggesting applications in materials science for developing photoresponsive materials (Pugachev, Lukyanova, Lukyanov, Ozhogin, Kozlenko, Rostovtseva, Makarova, Tkachev, & Aksenov, 2019).

Anticancer Drug Development

  • Hybrid Molecules for Anticancer Activity : Kamath et al. (2015) reported the synthesis and anticancer activity of indole-coumarin hybrids. These compounds were assessed for their cytotoxic effects against human breast adenocarcinoma cells, with some showing potent activity and the ability to induce apoptosis, highlighting the potential for developing novel anticancer drugs (Kamath, Sunil, Ajees, Pai, & Das, 2015).

Mechanism of Action

The mechanism of action of “2-(indoline-1-carbonyl)-4H-chromen-4-one” would depend on its specific biological activity. For example, some compounds with an indoline group have been found to have anticancer activity .

Future Directions

The future research directions for “2-(indoline-1-carbonyl)-4H-chromen-4-one” could include further studies on its synthesis, properties, and potential applications. For example, if it has biological activity, it could be studied for potential use in medicine .

Properties

IUPAC Name

2-(2,3-dihydroindole-1-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c20-15-11-17(22-16-8-4-2-6-13(15)16)18(21)19-10-9-12-5-1-3-7-14(12)19/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPCADRISSAZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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